Glucocorticoid receptor agonist-3
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Overview
Description
Glucocorticoid receptor agonist-3 is a synthetic compound that acts as an agonist for the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is designed to mimic the effects of natural glucocorticoids, such as cortisol, and is used in various therapeutic applications.
Preparation Methods
The synthesis of glucocorticoid receptor agonist-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of 4-alcoxychloroacetophenone as a starting material, which undergoes reduction with sodium borohydride in methanol . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Glucocorticoid receptor agonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Glucocorticoid receptor agonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the binding properties and interactions with glucocorticoid receptors.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cytokine production.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, as well as in cancer therapy.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of glucocorticoid receptor agonist-3 involves binding to the glucocorticoid receptor, leading to its activation. Upon activation, the receptor undergoes a conformational change and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes . This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Glucocorticoid receptor agonist-3 can be compared with other similar compounds, such as:
Cortisol: A natural glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action.
Chonemorphine: A steroidal compound with promising agonistic effects on the glucocorticoid receptor.
The uniqueness of this compound lies in its specific binding properties and its potential for selective modulation of glucocorticoid receptor signaling pathways .
Properties
Molecular Formula |
C36H40FNO7 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33-,34-,35-,36+/m0/s1 |
InChI Key |
HNGDCWMBBDBZCI-ZGWDLKLYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |
Origin of Product |
United States |
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